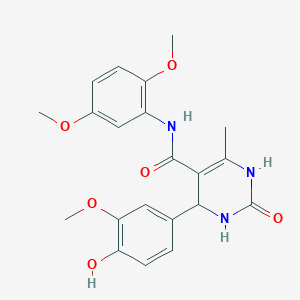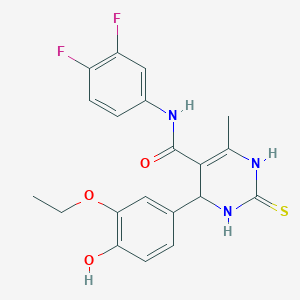
3-(2,6-dichlorophenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone
Descripción general
Descripción
3-(2,6-dichlorophenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone, also known as DCQ or DQ, is a synthetic compound that belongs to the quinazoline family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-(2,6-dichlorophenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of protein kinases, including EGFR, HER2, and VEGFR, which are involved in cell growth and survival. It has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the reduction of inflammation, and the improvement of cognitive function. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,6-dichlorophenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone has several advantages for lab experiments, including its synthetic accessibility, high potency, and broad spectrum of activity. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 3-(2,6-dichlorophenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. This compound has shown promising results in preclinical studies, and further research is needed to determine its clinical potential.
Aplicaciones Científicas De Investigación
3-(2,6-dichlorophenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O3/c22-16-8-4-9-17(23)20(16)25-19(12-13-5-3-6-14(11-13)26(28)29)24-18-10-2-1-7-15(18)21(25)27/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYVMHVVEHLTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CC3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-bromo-4-nitrophenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3965001.png)

![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3965016.png)

![2-(2-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B3965026.png)
![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3965033.png)

![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3965048.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3965051.png)
![1-(3-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrobromide](/img/structure/B3965055.png)
![4-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-1,2-benzenediol](/img/structure/B3965058.png)

![3-nitro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3965073.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B3965090.png)